Retinoids, derivatives of vitamin A (retinol), are critical for a variety of biological processes including cell differentiation, apoptosis, and embryonic development. Among these, 4-Oxoisotretinoin, also known as 4-oxo-ROL or 4-oxo-4-HPR, has emerged as a compound of interest due to its unique biological activities and therapeutic potential. This analysis will delve into the mechanism of action of 4-Oxoisotretinoin and its applications across various fields, drawing from the latest research findings.
In dermatology, 4-Oxoisotretinoin is a major metabolite of isotretinoin, a drug commonly used for the treatment of severe acne. Monitoring plasma levels of isotretinoin and 4-Oxoisotretinoin can be instrumental in optimizing therapeutic regimens to minimize side effects while ensuring efficacy. The plasma levels of 4-Oxoisotretinoin are typically higher than those of isotretinoin and correlate with the administered dose and mucocutaneous side effects3.
The antitumor properties of 4-oxo-4-HPR have been explored in ovarian, breast, and neuroblastoma tumor cell lines. Its ability to induce apoptosis and cell cycle arrest, even in fenretinide-resistant cell lines, positions it as a potential therapeutic agent. The combination of 4-oxo-4-HPR with fenretinide has shown synergistic effects, suggesting a strategy to enhance antitumor activity or overcome drug resistance2.
The role of 4-Oxoisotretinoin in cell biology extends to its influence on cell differentiation and development. It has been shown to induce differentiation in F9 embryonic teratocarcinoma cells and influence axial pattern formation during embryonic development, highlighting its significance as a signaling molecule and regulator of cell differentiation1.
The synthesis of 4-Oxoisotretinoin can be achieved through various methods, primarily involving the oxidation of isotretinoin. One notable method includes:
An improved synthetic route has been patented, which highlights advancements in purification and yield optimization techniques for producing 4-Oxoisotretinoin .
The molecular structure of 4-Oxoisotretinoin consists of a cyclohexenyl ring with an oxo substituent at position 4. Its structural representation can be summarized as follows:
The compound's three-dimensional conformation allows it to interact effectively with biological targets, particularly retinoic acid receptors .
4-Oxoisotretinoin participates in several chemical reactions, primarily related to its metabolic pathways:
The mechanism of action of 4-Oxoisotretinoin is closely aligned with that of isotretinoin but may differ slightly due to its structural modifications:
The physical and chemical properties of 4-Oxoisotretinoin are essential for understanding its behavior in biological systems:
4-Oxoisotretinoin has several scientific applications:
The primary pathway for 4-oxoisotretinoin formation involves cytochrome P450 (CYP)-mediated oxidation of isotretinoin (13-cis-retinoic acid). This process initiates with hydroxylation at the C4 position of the β-ionone ring, yielding 4-hydroxyisotretinoin, which undergoes further dehydrogenation to form the stable ketone derivative 4-oxoisotretinoin. The reaction exhibits stereoselectivity, with human CYP26A1 preferentially generating the (4S)-hydroxy enantiomer during all-trans-retinoic acid metabolism—a pattern conserved in isotretinoin oxidation [2].
CYP26 enzymes demonstrate high affinity for retinoids, with Michaelis constants (K~m~) in the nanomolar range. Kinetic analyses reveal that CYP26A1 metabolizes isotretinoin with a catalytic efficiency (k~cat~/K~m~) 10-fold higher than other CYP isoforms due to its specialized retinoid-binding pocket. Docking studies confirm that isotretinoin’s β-ionone ring positions the pro-S* hydrogen optimally for abstraction, facilitating 4-hydroxylation [2] [6].
Table 1: Kinetic Parameters for Isotretinoin 4-Hydroxylation by Human CYP Enzymes
Enzyme | K~m~ (μM) | k~cat~ (min⁻¹) | k~cat~/K~m~ (μM⁻¹min⁻¹) |
---|---|---|---|
CYP26A1 | 0.15 ± 0.02 | 8.7 ± 0.9 | 58.0 |
CYP3A4 | 12.4 ± 1.8 | 5.2 ± 0.7 | 0.42 |
CYP2C8 | 6.3 ± 0.8 | 3.1 ± 0.4 | 0.49 |
Data derived from in vitro microsomal assays [2] [4].
Hepatic cytochrome P450 2C8, cytochrome P450 2C9, cytochrome P450 3A4, and cytochrome P450 3A5 contribute to isotretinoin oxidation, albeit with lower catalytic efficiency than cytochrome P450 26A1. Cytochrome P450 3A4 predominates in hepatic 4-oxoisotretinoin formation, accounting for ~60% of total oxidative metabolism in human liver microsomes, while cytochrome P450 2C8/9 contributes ~25% [4] [6]. Competitive inhibition studies using ketoconazole (cytochrome P450 3A4 inhibitor) and gemfibrozil (cytochrome P450 2C8 inhibitor) confirm their roles, reducing 4-oxoisotretinoin generation by 75% and 20%, respectively [4].
Metabolite interconversion is bidirectional: isotretinoin reversibly isomerizes to all-trans-retinoic acid, which cytochrome P450 26A1 further oxidizes to 4-oxo-all-trans-retinoic acid. Cytochrome P450 3A4 also metabolizes 4-oxoisotretinoin to polar glucuronides, detectable in patient plasma [4] [9]. In neuroblastoma patients, 4-oxoisotretinoin accumulates to concentrations exceeding isotretinoin by 1.6-fold after 14 days of dosing, underscoring its pharmacokinetic relevance [9].
Interspecies variations in 4-oxoisotretinoin metabolism arise from differential cytochrome P450 expression and catalytic properties:
Table 2: Species-Specific Metabolic Profiles of Isotretinoin
Species | Major CYP Isoforms | 4-Oxoisotretinoin AUC Ratio (Metabolite:Parent) | Dominant Metabolic Pathway |
---|---|---|---|
Human | Cytochrome P450 3A4, Cytochrome P450 2C8 | 1.65 ± 0.32 [9] | 4-Hydroxylation → Ketone formation |
Rat | Cytochrome P450 1A1, Cytochrome P450 2C11 | 0.47 ± 0.11 [8] | Glucuronidation → Biliary excretion |
Rhesus | Cytochrome P450 3A64 | 1.28 ± 0.21 [6] | 4-Hydroxylation → Ketone formation |
Notably, cytochrome P450 26A1’s stereoselectivity for (4S)-hydroxy formation is conserved across mammals, indicating evolutionary preservation of retinoid metabolism [2] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: